Bienvenue dans la boutique en ligne BenchChem!

1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Lipophilicity Drug-likeness ADME prediction

1-[1-(1,3-Benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (CAS 383147-46-4) is a heterocyclic small molecule containing a 1,3-benzodioxole moiety N-linked to a pyrrole ring that bears a trichloroacetyl group at the 2-position. Its molecular formula is C₁₃H₈Cl₃NO₃ and molecular weight is 332.6 g·mol⁻¹.

Molecular Formula C13H8Cl3NO3
Molecular Weight 332.56
CAS No. 383147-46-4
Cat. No. B2590699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
CAS383147-46-4
Molecular FormulaC13H8Cl3NO3
Molecular Weight332.56
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)N3C=CC=C3C(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C13H8Cl3NO3/c14-13(15,16)12(18)9-2-1-5-17(9)8-3-4-10-11(6-8)20-7-19-10/h1-6H,7H2
InChIKeyPRYFEOMUOMQRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(1,3-Benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (CAS 383147-46-4): Specialized Pyrrole Building Block for Medicinal Chemistry Procurement


1-[1-(1,3-Benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (CAS 383147-46-4) is a heterocyclic small molecule containing a 1,3-benzodioxole moiety N-linked to a pyrrole ring that bears a trichloroacetyl group at the 2-position. Its molecular formula is C₁₃H₈Cl₃NO₃ and molecular weight is 332.6 g·mol⁻¹ [1]. The compound belongs to the class of 1,3-benzodioxolyl pyrroles, a scaffold investigated for HIV-1 gp120 entry inhibition [2], and the trichloroacetyl functionality serves as a versatile synthetic handle for further derivatization, including conversion to pyrrole-2-carboxylates and carboxamides . Commercially available purity grades range from 90% to ≥97%, with solid physical form at ambient temperature and recommended long-term storage in a cool, dry environment .

Why In-Class Analogs Cannot Substitute for 1-[1-(1,3-Benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone in Research and Development


Two nearest structural analogs—2-(trichloroacetyl)pyrrole (CAS 35302-72-8) and 1-(1,3-benzodioxol-5-yl)-1H-pyrrole (CAS 443636-90-6)—individually capture only one of the two functional motifs present in the target compound. The 1,3-benzodioxol group is essential for engaging the hydrophobic Phe43 cavity of HIV-1 gp120, as established in structure–activity relationship studies of NBD-class entry inhibitors [1]; compounds lacking this moiety lose target binding. Conversely, the trichloroacetyl group is not merely a substituent but acts as a regioselective directing group in pyrrole chemistry, enabling clean electrophilic substitution at the 4-position while deactivating the 3- and 5-positions, a property exploited in the synthesis of 4-acylpyrrole-2-carboxylates and other disubstituted pyrroles [2][3]. Using either analog alone would forfeit either the biological targeting capability or the synthetic versatility, making direct interchange infeasible for programs requiring both functional domains. The quantitative evidence in Section 3 details the measurable physicochemical and handling differences that further preclude simple replacement.

Quantitative Comparator Evidence: 1-[1-(1,3-Benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Membrane Partitioning Relative to Mono-Functional Analogs

The target compound exhibits a computed XLogP3-AA value of 4, compared with 2.5676 for 2-(trichloroacetyl)pyrrole (CAS 35302-72-8), which lacks the benzodioxole moiety, and 2.206 for 1-(1,3-benzodioxol-5-yl)-1H-pyrrole (CAS 443636-90-6), which lacks the trichloroacetyl group [1]. The addition of the benzodioxole to the trichloroacetylpyrrole scaffold increases lipophilicity by approximately 1.4 log units, while adding the trichloroacetyl group to the benzodioxol-pyrrole scaffold increases lipophilicity by approximately 1.8 log units. The combined scaffold thus occupies a distinct and more hydrophobic physicochemical space than either parent analog.

Lipophilicity Drug-likeness ADME prediction

Boiling Point and Thermal Stability Differentiation vs. 2-(Trichloroacetyl)pyrrole

The target compound has a predicted boiling point of 423.5 ± 45.0 °C at 760 mmHg, compared with 285.3 ± 35.0 °C for 2-(trichloroacetyl)pyrrole (CAS 35302-72-8) . The approximately 138 °C increase reflects the added molecular weight and enhanced intermolecular interactions conferred by the benzodioxole moiety. The target compound is a solid at ambient temperature and does not have a reported melting point, whereas 2-(trichloroacetyl)pyrrole melts at 72–74 °C . These differences dictate divergent handling and purification strategies, with the target compound requiring higher-temperature distillation equipment or alternative purification methods such as column chromatography or recrystallization.

Thermal stability Purification Synthetic processing

Density and Molecular Packing Comparison Across the Analog Series

The predicted density of the target compound is 1.6 ± 0.1 g/cm³, identical within experimental error to 2-(trichloroacetyl)pyrrole at 1.591 g/cm³, but significantly higher than 1-(1,3-benzodioxol-5-yl)-1H-pyrrole at 1.26 ± 0.1 g/cm³ . This indicates that the trichloroacetyl group is the dominant contributor to molecular density in this scaffold, and the benzodioxole moiety does not substantially alter the solid-state packing efficiency when the trichloroacetyl group is present. For formulation and crystallization development, the target compound is expected to behave more similarly to 2-(trichloroacetyl)pyrrole than to the des-chloro benzodioxol-pyrrole.

Density Formulation Crystallinity

Commercially Available Purity Grades and Vendor-Specific Quality Specifications

The target compound is available from multiple vendors at distinct purity tiers: 90% (Sigma-Aldrich/Key Organics BIONET) , 95% (AKSci) , and ≥97% (MolCore) . In contrast, 2-(trichloroacetyl)pyrrole is widely available at ≥98% purity (TCI America, Thermo Scientific) , reflecting its longer commercial history and more established synthetic routes. The lower purity ceiling of the target compound (97% vs. ≥98% for the simpler analog) reflects the additional synthetic complexity of the N-arylation step required to install the benzodioxole moiety. Procurement decisions must weigh the trade-off between structural complexity and the maximum purity deliverable by the supply chain.

Purity Quality control Procurement specification

Safety and Hazard Profile Comparison for Laboratory Handling

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with Signal Word 'Warning' . In comparison, 2-(trichloroacetyl)pyrrole carries H314 (causes severe skin burns and eye damage) with Signal Word 'Danger' . The benzodioxole-containing analog 1-(1,3-benzodioxol-5-yl)-1H-pyrrole does not have a full GHS classification published. The attenuated hazard profile of the target compound relative to 2-(trichloroacetyl)pyrrole may reduce the engineering controls and personal protective equipment burden in some laboratory settings, though all standard precautions for halogenated organic compounds apply.

Safety GHS classification Laboratory handling

Optimal Procurement and Use Scenarios for 1-[1-(1,3-Benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone Based on Quantitative Evidence


Scaffold for HIV-1 gp120 Entry Inhibitor Lead Optimization Programs

The 1,3-benzodioxolyl pyrrole core has been validated in the NBD class of HIV-1 entry inhibitors targeting the Phe43 cavity of gp120 [1]. The trichloroacetyl group at the pyrrole 2-position provides a synthetic entry point for conversion to carboxamide, carboxylate, or other Region II/III pharmacophore elements. The enhanced lipophilicity (XLogP3 = 4 vs. 2.2–2.6 for analogs) places this scaffold in a more hydrophobic property space that may improve occupancy of the hydrophobic Phe43 pocket. Researchers developing next-generation CD4-mimetic entry inhibitors should select this compound as the key intermediate rather than the simpler 2-(trichloroacetyl)pyrrole, because the benzodioxole group is essential for target engagement and cannot be introduced late-stage without a complete resynthesis.

Regioselective Synthesis of 4-Substituted Pyrrole-2-carboxylic Acid Derivatives

The trichloroacetyl group is well-established as a regioselective directing group for pyrrole electrophilic substitution, deactivating the 3- and 5-positions while permitting clean functionalization at the 4-position [2][3]. With the benzodioxole group already installed on the pyrrole nitrogen, this compound enables a synthetic sequence in which the pyrrole core is first decorated at C4 (e.g., acylation, formylation, halogenation) under trichloroacetyl-directed control, followed by conversion of the trichloroacetyl to the desired carboxylic acid derivative. This convergent strategy avoids the protecting group manipulations that would be required if the benzodioxole were introduced after pyrrole functionalization. The boiling point of 423.5 °C indicates that high-temperature distillations are impractical; users should plan for chromatographic or crystallization-based purification.

Physicochemical Property-Driven Library Design for CNS or Intracellular Targets

With a computed XLogP3 of 4 and zero hydrogen bond donors [1], this compound sits at the upper boundary of Lipinski's Rule of Five for oral bioavailability but within favorable ranges for CNS penetration (typically LogP 2–5, low HBD count). The density of 1.6 g/cm³, identical to the simpler trichloroacetylpyrrole , confirms that the benzodioxole addition does not compromise solid-state packing efficiency. Combinatorial libraries constructed from this scaffold may yield lead compounds with balanced permeability and solubility for intracellular or CNS targets where the benzodioxole motif has precedent (e.g., acetylcholinesterase inhibition, PDE4 inhibition).

Reference Compound for Analytical Method Development and Impurity Profiling

Given the commercially available purity range (90–97%), this compound is suitable as a reference material for HPLC method development targeting related benzodioxolyl pyrrole derivatives. The GHS Warning-level hazard classification (H302/H315/H319/H335) means it can be handled under standard laboratory chemical hygiene protocols without the corrosive-level precautions required for the Danger-classified 2-(trichloroacetyl)pyrrole analog. For impurity profiling studies, the known purity ceiling of 97% provides a benchmark against which in-house synthetic batches can be assessed.

Quote Request

Request a Quote for 1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.